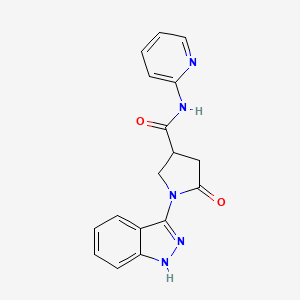
1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indazole ring, a pyrrolidine ring, and a pyridine moiety, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a series of reactions involving amines and carbonyl compounds.
Coupling Reactions: The indazole and pyrrolidine rings can be coupled using reagents like coupling agents or catalysts.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions.
Purification Techniques: Employing methods like crystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridine or indazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, compounds like this might:
Bind to Enzymes: Inhibit or activate specific enzymes involved in disease pathways.
Interact with Receptors: Modulate the activity of receptors on cell surfaces.
Affect Cellular Pathways: Influence signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
- 1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
Uniqueness
1-(2H-indazol-3-yl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C17H15N5O2 |
|---|---|
Peso molecular |
321.33 g/mol |
Nombre IUPAC |
1-(1H-indazol-3-yl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H15N5O2/c23-15-9-11(17(24)19-14-7-3-4-8-18-14)10-22(15)16-12-5-1-2-6-13(12)20-21-16/h1-8,11H,9-10H2,(H,20,21)(H,18,19,24) |
Clave InChI |
PADJDLKGBWEDSG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11234716.png)
![N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234719.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11234728.png)
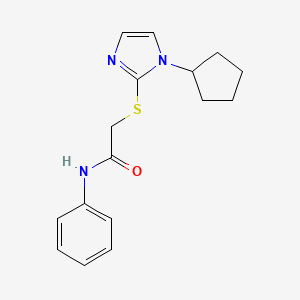
![N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234746.png)

![1-[(2-methylbenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11234755.png)
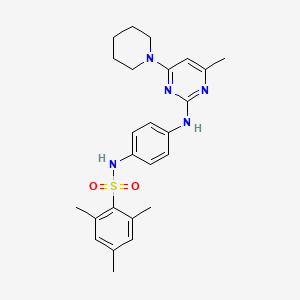
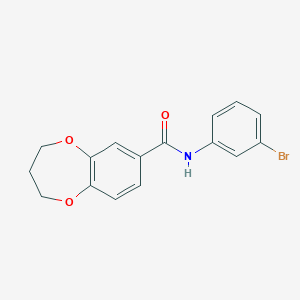
![N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11234785.png)
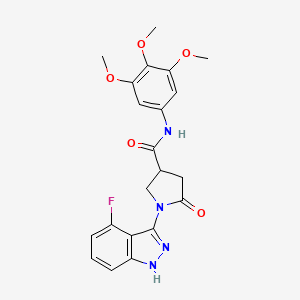
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234797.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B11234801.png)
